N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, chlorinated phenyl groups, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative and a thiophene carboxylic acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using a methoxy-containing reagent.
Chlorination: The chlorinated phenyl groups are introduced through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid and an amine, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carboxamide group, potentially converting them to amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) or nucleophiles (e.g., sodium methoxide for methoxylation).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the carboxamide group could produce an amine.
Scientific Research Applications
N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit a particular enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate: Similar structure but with an ester group instead of a carboxamide.
N-(4-bromophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
The unique combination of the thieno[2,3-b]pyridine core with chlorinated phenyl groups and a carboxamide functional group distinguishes this compound from others. Its specific structural features contribute to its distinct biological activities and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2S/c22-13-4-6-14(7-5-13)26-20(27)19-18(15-2-1-9-25-21(15)29-19)28-11-12-3-8-16(23)17(24)10-12/h1-10H,11H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKYJOHVONTWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2OCC3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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